rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride
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Overview
Description
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes multiple chiral centers, making it an interesting subject for research in asymmetric synthesis and chiral resolution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride typically involves the reduction of corresponding ketones using biocatalysts such as ketoreductases. These enzymes facilitate the asymmetric reduction, leading to the formation of chiral alcohols with high stereoselectivity . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the integration of chemo-catalysts with biocatalysts can further improve the production process by enabling dynamic kinetic resolution .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various chiral alcohols, ketones, and substituted derivatives, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions and chiral resolution processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved include enzyme-catalyzed transformations and receptor-mediated signaling, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Uniqueness
rac-(1R,2S,4S)-4-amino-2-methoxycyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo various transformations and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
CAS No. |
2408936-72-9 |
---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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